molecular formula C19H17NO3S2 B2460361 Ethyl 2-(3-(methylthio)benzamido)benzo[b]thiophene-3-carboxylate CAS No. 923061-93-2

Ethyl 2-(3-(methylthio)benzamido)benzo[b]thiophene-3-carboxylate

Cat. No.: B2460361
CAS No.: 923061-93-2
M. Wt: 371.47
InChI Key: UGOKBLJIMUWFHH-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(methylthio)benzamido)benzo[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications. The structure of this compound includes a benzo[b]thiophene core, which is a fused ring system containing both benzene and thiophene rings, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(methylthio)benzamido)benzo[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzo[b]thiophene core: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Introduction of the carboxylate group: The benzo[b]thiophene core is then functionalized with an ethyl ester group at the 3-position through esterification reactions.

    Attachment of the benzamido group:

    Addition of the methylthio group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(methylthio)benzamido)benzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Carboxylic acids

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Research has indicated its potential use in developing new therapeutic agents for treating infections and cancer.

    Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors and organic semiconductors.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(methylthio)benzamido)benzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 2-(3-(methylthio)benzamido)benzo[b]thiophene-3-carboxylate can be compared with other benzo[b]thiophene derivatives, such as:

    Ethyl 2-aminobenzo[b]thiophene-3-carboxylate: Similar structure but lacks the benzamido and methylthio groups.

    3-Methylbenzo[b]thiophene: Contains a methyl group instead of the more complex functional groups.

    Benzo[b]thiophene, 2-ethyl-: Lacks the benzamido and methylthio groups, making it less complex.

The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(3-methylsulfanylbenzoyl)amino]-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S2/c1-3-23-19(22)16-14-9-4-5-10-15(14)25-18(16)20-17(21)12-7-6-8-13(11-12)24-2/h4-11H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOKBLJIMUWFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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